异喹啉-5-硼酸

描述

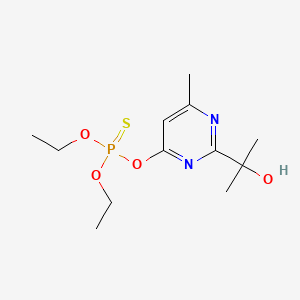

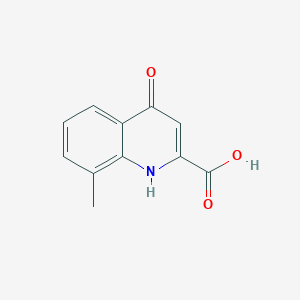

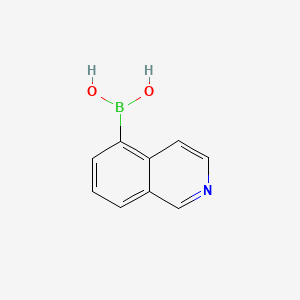

Isoquinoline-5-boronic acid is a chemical compound that belongs to the class of isoquinolines with a boronic acid functional group attached to the fifth position of the isoquinoline ring. This compound is of interest due to its potential applications in various fields, including chemical sensing, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, a novel water-soluble styrylquinolinium boronic acid was synthesized with good yield, demonstrating the feasibility of introducing boronic acid functionalities into the isoquinoline framework . Another approach involved the use of boron trifluoride etherate to catalyze the transformation of 4-arylpiperidin-3-one to benzo[f]isoquinoline, indicating the versatility of boron reagents in facilitating ring contractions and cyclizations . Additionally, the synthesis of N,O-chelated isoquinoline-enol boron complexes was reported, which were further functionalized through palladium-catalyzed Suzuki couplings . Visible-light-mediated cyclization of acryloylbenzamides with alkyl boronic acids also provided a pathway to isoquinoline-1,3(2H,4H)-diones .

Molecular Structure Analysis

The molecular structure of isoquinoline-5-boronic acid derivatives is characterized by the presence of the boronic acid group, which can significantly influence the electronic properties of the molecule. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can lead to changes in the fluorescence properties of the molecule . This characteristic is crucial for the design of chemosensors and the study of molecular interactions.

Chemical Reactions Analysis

Isoquinoline boronic acids participate in various chemical reactions due to the reactive nature of the boronic acid group. For example, the C–B bond of a styrylquinolinium boronic acid dye was selectively oxidized by hypochlorite, leading to a large red shift in the absorption and emission spectra . The boronic acid group also plays a pivotal role in cross-coupling reactions, as demonstrated by the synthesis of functionalized N,O-chelated boron complexes . Furthermore, the reaction of 4-diazoisochroman-3-imines with (2-formylaryl)boronic acids under Rh(III) catalysis resulted in the construction of 5H-isochromeno[3,4-c]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline-5-boronic acid derivatives are influenced by the boronic acid group. These compounds exhibit high affinities for diols in aqueous solutions at physiological pH, which is significant for sensor applications . The binding of these compounds to sugars can result in strong fluorescence intensity changes, as observed with isoquinoline-7-boronic acid and other related compounds . Additionally, the position of the boronic acid substituent on 4-anilinoquinazolines was found to be crucial for the selective inhibition of tyrosine kinases, highlighting the importance of the boronic acid group in medicinal chemistry .

科学研究应用

-

Sensing Applications

- Field : Chemistry

- Application Summary : Boronic acids, including Isoquinoline-5-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Synthesis of Isoquinoline and Its Derivatives

- Field : Organic and Pharmaceutical Chemistry

- Application Summary : Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .

- Methods of Application : The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies .

- Results : Some of those have already been implemented via semi-synthesis or total synthesis .

-

Preparation of Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors

- Field : Medicinal Chemistry

- Application Summary : Isoquinoline-5-boronic acid can be used as a reactant for the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol-dependent diseases .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

-

Preparation of Tetrabutylammonium Trifluoroborates

- Field : Organic Chemistry

- Application Summary : Isoquinoline-5-boronic acid can be used in the preparation of tetrabutylammonium trifluoroborates .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

-

Preparation of Heteroaryl Substituted Tetrahydropyrroloijquinolinone Derivatives

- Field : Medicinal Chemistry

- Application Summary : Isoquinoline-5-boronic acid can be used in the preparation of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

-

Direct Nucleophilic and Electrophilic Activation of Alcohols

- Field : Organic Chemistry

- Application Summary : Isoquinoline-5-boronic acid can be used in the direct nucleophilic and electrophilic activation of alcohols using a unified boron-based organocatalyst scaffold .

- Methods of Application : The specific methods of application involve the use of benzoxazaborine as a general scaffold for the development of structurally related yet mechanistically divergent catalysts for the direct nucleophilic and electrophilic activation of alcohols under ambient conditions .

- Results : The utility of these catalysts is demonstrated in the monophosphorylation of vicinal diols and the reductive deoxygenation of benzylic alcohols and ketones respectively .

-

Preparation of N-terminal Peptidic Boronic Acids

- Field : Biochemistry

- Application Summary : Isoquinoline-5-boronic acid can be used in the synthesis of N-terminal peptidic boronic acids .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

-

Preparation of Benzoxazaborine

- Field : Organic Chemistry

- Application Summary : Isoquinoline-5-boronic acid can be used in the preparation of benzoxazaborine .

- Methods of Application : The specific methods of application involve the use of benzoxazaborine as a general scaffold for the development of structurally related yet mechanistically divergent catalysts for the direct nucleophilic and electrophilic activation of alcohols under ambient conditions .

- Results : The utility of these catalysts is demonstrated in the monophosphorylation of vicinal diols and the reductive deoxygenation of benzylic alcohols and ketones respectively .

安全和危害

未来方向

Isoquinoline-5-boronic acid has potential applications in the synthesis of various pharmaceuticals. For example, it can be used in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol-dependent diseases . It can also be used in the preparation of tetrabutylammonium trifluoroborates and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

属性

IUPAC Name |

isoquinolin-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEYHBLSCGBBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN=CC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344783 | |

| Record name | Isoquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline-5-boronic acid | |

CAS RN |

371766-08-4 | |

| Record name | Isoquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)